molecular formula C9H9FO B6231081 rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans CAS No. 2408936-12-7

rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans

Cat. No. B6231081
CAS RN: 2408936-12-7
M. Wt: 152.2
InChI Key:
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Description

Rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans (Rac-2FCP) is an important organic compound that has been studied extensively in the scientific research community. It is a highly fluorinated cyclopropyl phenol and has been used in a variety of applications, from industrial synthesis to pharmaceutical research. Rac-2FCP has been found to have a wide range of biochemical and physiological effects, as well as being a useful tool for laboratory experiments.

Scientific Research Applications

Rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans has been used in a variety of scientific research applications, including industrial synthesis, pharmaceutical research, and as a tool for laboratory experiments. It has been used in the synthesis of a variety of compounds, including polymers, surfactants, and dyes. It has also been used in the synthesis of drug intermediates, such as propofol and epinephrine. Additionally, rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans has been used in the development of new pharmaceuticals and in the study of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans is still under investigation, however, it is believed to be involved in a number of biochemical and physiological processes. It is known to interact with a variety of proteins and enzymes, including cytochrome P450s, and is believed to be involved in the regulation of gene expression. Additionally, it is believed to be involved in the regulation of cell division and apoptosis.
Biochemical and Physiological Effects
rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans has been found to have a wide range of biochemical and physiological effects. It has been found to interact with a variety of proteins and enzymes, including cytochrome P450s. Additionally, it has been found to be involved in the regulation of gene expression, cell division, and apoptosis. It has also been found to have anti-inflammatory, anti-bacterial, and anti-viral properties.

Advantages and Limitations for Lab Experiments

Rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans is a useful tool for laboratory experiments, as it is relatively easy to synthesize and has a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans can be difficult to work with, as it is highly reactive and can be difficult to purify.

Future Directions

Rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans has a wide range of potential future applications, including the development of new pharmaceuticals, the study of biochemical and physiological effects, and the development of new industrial processes. Additionally, it could be used to develop new methods for the synthesis of compounds, such as polymers, surfactants, and dyes. Finally, it could be used to study the mechanism of action of other compounds, as well as to develop new methods for the purification of compounds.

Synthesis Methods

Rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans can be synthesized in a number of ways, the most common being a two-step process. The first step involves the reaction of 2-fluorocyclopropyl bromide with phenol to form a racemic mixture of 2-fluorocyclopropyl phenols. The second step involves the resolution of the racemic mixture into its enantiomeric components. This can be accomplished by a variety of methods, such as chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluorocyclopropane carboxylic acid", "phenol", "sodium hydroxide", "sodium hydride", "methyl iodide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "The first step involves the conversion of 2-fluorocyclopropane carboxylic acid to the corresponding alcohol using sodium hydride and methanol.", "The resulting alcohol is then reacted with phenol in the presence of sodium hydroxide to form the corresponding ether.", "The ether is then reacted with methyl iodide in the presence of sodium hydroxide to form the corresponding methyl ether.", "The methyl ether is then subjected to hydrogenation using palladium on carbon and hydrogen gas to form the target compound rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans." ] }

CAS RN

2408936-12-7

Product Name

rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol, trans

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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